Product packaging for Palmitoylglycine(Cat. No.:CAS No. 2441-41-0)

Palmitoylglycine

Cat. No.: B051302
CAS No.: 2441-41-0
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
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Description

N-Palmitoylglycine is an endogenously occurring N-acyl glycine, belonging to the broader class of lipid signaling molecules. It is formed through the conjugation of palmitic acid with the amino acid glycine and serves as a biologically relevant metabolite of the endocannabinoid-like compound, palmitoyl ethanolamide (PEA). This compound is of significant research interest due to its role as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of this nuclear receptor regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. Consequently, N-Palmitoylglycine is a critical tool for investigating metabolic disorders, including diabetes and obesity, and for elucidating pathways of cellular energy sensing. Furthermore, its position within the complex biosynthetic and degradative pathways of fatty acid amides links it to the modulation of pain and inflammatory responses. Researchers utilize N-Palmitoylglycine to explore its potential anti-inflammatory and analgesic properties, often in the context of the broader endocannabinoid system and its crosstalk with other signaling networks. Its applications extend to studies in neurobiology, dermatology, and immunology, providing a sophisticated means to dissect the molecular mechanisms underlying lipid-mediated signaling in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO3 B051302 Palmitoylglycine CAS No. 2441-41-0

Properties

IUPAC Name

2-(hexadecanoylamino)acetic acid
Source PubChem
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InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Source PubChem
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InChI Key

KVTFEOAKFFQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40179163
Record name N-Palmitoylglycine
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Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Palmitoylglycine
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CAS No.

2441-41-0, 158305-64-7
Record name N-Palmitoylglycine
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Record name N-Palmitoylglycine
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Record name N-hexadecanoylglycine
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Record name PALMITOYL GLYCINE
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Record name Palmitoylglycine
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Ii. Biosynthesis and Metabolism of N Palmitoylglycine

Endogenous Formation Pathways of N-Palmitoylglycine

The formation of N-Palmitoylglycine can occur through several routes, involving both direct chemical reactions and specialized enzymes.

N-Palmitoylglycine is fundamentally formed through the condensation of palmitic acid and the amino acid glycine (B1666218). ontosight.ai This direct conjugation creates an amide bond between the carboxyl group of palmitic acid and the amino group of glycine. The lipophilic nature of the long palmitic acid hydrocarbon chain combined with the hydrophilic character of the glycine residue gives N-Palmitoylglycine its amphiphilic properties. ontosight.ai The presence of enzymes capable of conjugating fatty acids with glycine, along with the high abundance of palmitic acid in tissues like the brain, supports the hypothesis of its endogenous formation through this direct mechanism. uniprot.orgresearchgate.net

A key enzyme in the synthesis of N-acyl glycines is Glycine N-acylase (GLYAT). nih.gov This enzyme, found in the mitochondria of tissues such as the liver, facilitates the formation of N-acylglycines from various acyl-CoA donors and glycine. nih.govmdpi.com While GLYAT is known to be active with short and medium-chain aliphatic acyl-CoAs (containing 2 to 10 carbons), its activity decreases as the length of the acyl chain increases. mdpi.comnih.gov Consequently, longer-chain acyl-CoA thioesters are not considered primary substrates for GLYAT, suggesting that other enzymes are likely more involved in the synthesis of N-Palmitoylglycine. nih.gov

Another enzyme implicated in the formation of N-acyl glycines is Bile Acid CoA:Amino Acid N-Acyl Transferase (BAAT). mdpi.com Located in microsomes and peroxisomes, BAAT primarily conjugates bile acids with glycine and taurine. mdpi.com However, it has been shown to also conjugate saturated fatty acids with 16 to 20 carbons, such as palmitic acid, to glycine in vitro, although with significantly lower efficiency compared to its activity with bile acids. mdpi.com

More specific to the formation of long-chain N-acylglycines like N-Palmitoylglycine are the Glycine N-acyltransferase-like enzymes, particularly GLYATL2 and GLYATL3. researchgate.netmdpi.com

Human GLYATL2 has been identified as a transferase that synthesizes various N-acyl glycines by conjugating medium- and long-chain acyl-CoAs with glycine. nih.gov This enzyme is located in the endoplasmic reticulum. nih.gov

GLYATL3 is also responsible for the formation of long-chain N-acylglycines. researchgate.netnih.gov It catalyzes the conjugation of long-chain fatty acyl-CoA thioesters with glycine. uniprot.orgresearchgate.net Studies using siRNA to knock down GLYATL3 in mouse neuroblastoma cells resulted in reduced levels of N-Palmitoylglycine, providing evidence for its role in the synthesis of this compound. mdpi.comresearchgate.net

EnzymePrimary SubstratesCellular LocationRole in N-Palmitoylglycine Synthesis
Glycine N-acylase (GLYAT)Short to medium-chain acyl-CoAs, Benzoic acidMitochondriaLimited, as activity decreases with longer acyl chains. mdpi.comnih.gov
Bile Acid CoA:Amino Acid N-Acyl Transferase (BAAT)Bile acidsMicrosomes, PeroxisomesCan conjugate long-chain fatty acids to glycine, but with low efficiency. mdpi.com
Glycine N-acyltransferase-like 2 (GLYATL2)Medium and long-chain acyl-CoAsEndoplasmic ReticulumSynthesizes various N-acyl glycines, including those with long chains. nih.gov
Glycine N-acyltransferase-like 3 (GLYATL3)Long-chain acyl-CoAsNot specifiedDemonstrated to be responsible for the formation of long-chain N-acylglycines like N-Palmitoylglycine in cell models. researchgate.netmdpi.comnih.gov
Key Enzymes in N-Palmitoylglycine Biosynthesis

Role of Bile Acid CoA:Amino Acid N-Acyl Transferase

Catabolism and Inactivation of N-Palmitoylglycine

The biological activity of N-Palmitoylglycine is terminated through its breakdown, a process primarily mediated by a specific enzyme.

The primary enzyme responsible for the catabolism of N-Palmitoylglycine is Fatty Acid Amide Hydrolase (FAAH). mdpi.com This enzyme hydrolyzes the amide bond, breaking down N-Palmitoylglycine into its constituent parts: palmitic acid and glycine. thermofisher.com Evidence for the role of FAAH in regulating N-Palmitoylglycine levels comes from studies on FAAH knockout mice, which show significantly elevated levels of N-Palmitoylglycine in their tissues. uniprot.orgresearchgate.netmdpi.com This upregulation in the absence of FAAH suggests that it is a key pathway for the enzymatic regulation and inactivation of N-Palmitoylglycine. uniprot.orgmdpi.com

Oxidative Metabolism of Acyl Moiety

The metabolic fate of N-Palmitoylglycine is not limited to the hydrolysis of its amide bond; the fatty acyl component, the palmitoyl (B13399708) group, also undergoes oxidative metabolism. This process is crucial for modifying the molecule's activity and facilitating its clearance. Enzyme-catalyzed oxidation and hydroxylation of the acyl chain of N-Palmitoylglycine have been reported. frontiersin.org This metabolic route is analogous to that observed for other N-acyl amides, such as the endocannabinoid anandamide (B1667382), where cytochrome P450 (P450) enzymes play a significant role. frontiersin.org

Research indicates that N-Palmitoylglycine interacts with enzymatic systems, likely P450s, with high efficiency. It binds to these enzymes with a greater affinity than its constituent fatty acid, palmitic acid, and is processed with a higher turnover rate. researchgate.net This binding event induces significant conformational shifts within the enzyme structure. researchgate.net One critical change is the displacement of a key water molecule that ligands the heme iron at the enzyme's active site. researchgate.net This displacement, measured at approximately 1 Ångström, triggers a conversion of the heme iron from a low-spin to a high-spin state, a pivotal step in activating the enzyme for catalysis. researchgate.net The subsequent reaction proceeds with maintained regiospecificity along the palmitoyl chain. researchgate.net

In a broader metabolic context, acylglycines like N-Palmitoylglycine are considered minor metabolites of fatty acids. hmdb.ca The health of fatty acid oxidation pathways is linked to the levels of these compounds. In certain inherited metabolic disorders where fatty acid oxidation is impaired, elevated concentrations of various acylglycines can be detected in blood and urine. hmdb.ca

Regulation of N-Palmitoylglycine Levels

The endogenous concentrations of N-Palmitoylglycine are meticulously controlled through a balance of biosynthetic and degradative pathways, ensuring its availability for signaling purposes is appropriately timed and located.

The synthesis and degradation of N-Palmitoylglycine are managed by several enzymes, with levels fluctuating in response to cellular activity. For instance, depolarization of sensory neurons has been shown to significantly increase N-Palmitoylglycine production. researchgate.netnih.gov In one study, stimulating a dorsal root ganglion (DRG)-like cell line with potassium chloride resulted in a 25.3% increase in its intracellular levels. nih.gov

Biosynthesis

Multiple enzymatic pathways have been proposed for the synthesis of N-Palmitoylglycine:

Glycine N-acyltransferase (GLYAT): This is a primary route for the formation of acylglycines. hmdb.ca These enzymes catalyze the conjugation of an acyl-CoA molecule (like palmitoyl-CoA) with glycine to form the N-acylglycine. hmdb.ca Specific enzymes implicated include glycine-N-acyltransferase like 2 (GLYATL2) and GLYATL3. mdpi.com Experimental knockdown of GLYATL3 using siRNA in neuroblastoma cells led to reduced levels of N-palmitoyl glycine, confirming its role in synthesis. mdpi.com

Bile acid-CoA:amino acid N-acyltransferase (BAT): Primarily known for conjugating bile acids with glycine and taurine, this enzyme can also use saturated fatty acids as substrates. It has been shown to produce N-palmitoylglycine from palmitic acid and glycine in vitro, although with lower efficiency compared to its primary substrates. nih.gov

Oxidative Pathway from N-Acylethanolamines: An alternative route involves the two-step oxidation of the corresponding N-acylethanolamine. For a similar compound, N-arachidonoyl glycine, this involves the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) on N-arachidonoylethanolamine (anandamide). nih.govmdpi.com This suggests that N-palmitoylethanolamine could be a precursor for N-Palmitoylglycine.

Cytochrome c: In vitro, cytochrome c, in the presence of hydrogen peroxide, can also catalyze the formation of N-acyl glycines from glycine and the corresponding fatty acid CoA. nih.gov

Degradation and Inactivation

The breakdown of N-Palmitoylglycine is a key mechanism for terminating its signaling actions.

Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major regulator of N-Palmitoylglycine levels. elifesciences.org Studies using FAAH knockout mice revealed a significant up-regulation of N-Palmitoylglycine, indicating that FAAH is responsible for its degradation in vivo. researchgate.netnih.govusf.edu FAAH functions as an intracellular hydrolase for N-acyl amino acids. elifesciences.org

Peptidase M20 Domain Containing 1 (PM20D1): In addition to the intracellular FAAH, a secreted enzyme, PM20D1, also regulates N-acyl amino acid levels. elifesciences.org PM20D1 and FAAH work cooperatively to control the concentrations of these bioactive lipids. elifesciences.org Pharmacological inhibition of FAAH leads to a dysregulation of intracellular N-acyl amino acid levels, but not those found in circulation, highlighting a division of labor between the two enzymes. elifesciences.org

The interplay between these synthetic and degradative enzymes ensures that N-Palmitoylglycine levels can be rapidly adjusted in response to physiological demands.

Research Findings on N-Palmitoylglycine Level Regulation

FactorObservationImplicationReference(s)
Cellular Depolarization (KCl) 25.3% increase in levels in F-11 cells.Production is activity-dependent. nih.gov
FAAH Knockout Levels are significantly up-regulated in FAAH knockout mice.FAAH is a key enzyme for degradation. nih.gov, researchgate.net, usf.edu
GLYATL3 Knockdown Reduced levels of N-Palmitoylglycine in N18TG2 cells.GLYATL3 is involved in biosynthesis. mdpi.com
FAAH vs. PM20D1 FAAH inhibition affects intracellular levels; PM20D1 is a secreted hydrolase.Cooperative and compartmentalized regulation of levels. elifesciences.org

Iii. Molecular Mechanisms and Cellular Signaling of N Palmitoylglycine

Modulation of Calcium Influx

A primary signaling function of N-Palmitoylglycine is its ability to modulate the influx of calcium ions into cells. This process is crucial for initiating downstream cellular responses.

Activation of Calcium Influx in Dorsal Root Ganglion (DRG) Cells

Research has demonstrated that N-Palmitoylglycine induces a transient influx of calcium in native adult dorsal root ganglion (DRG) cells. nih.govnih.govnih.gov A similar effect is observed in F-11 cells, a cell line derived from a fusion of embryonic rat DRG neurons with mouse neuroblastoma cells, which serves as a model for DRG cells. nih.govnih.gov In these F-11 cells, the half-maximal effective concentration (EC₅₀) for this calcium influx induction by PalGly is approximately 5.5 µM. nih.gov This activation of calcium entry is a key event in the signaling cascade initiated by PalGly in sensory neurons. nih.gov

Role of Extracellular Calcium in N-Palmitoylglycine-Induced Calcium Influx

The influx of calcium prompted by N-Palmitoylglycine is critically dependent on the presence of calcium in the extracellular environment. nih.govnih.govnih.gov Studies have shown that the signaling effect is contingent upon extracellular calcium, indicating that PalGly facilitates the entry of calcium from outside the cell rather than triggering its release from intracellular stores. nih.govnih.gov This reliance on an external calcium source is a defining characteristic of its mechanism. nih.govnih.gov

Inhibition by Nonselective Calcium Channel Blockers

Table 1: Inhibitors of N-Palmitoylglycine-Induced Calcium Influx

Inhibitor Class Mechanism of Action
Ruthenium red Nonselective cation channel blocker Blocks various calcium channels, inhibiting influx. nih.govnih.gov
Lanthanum (La³⁺) Inorganic calcium channel blocker Competes with calcium for entry through channels. nih.govnih.gov
SK&F96365 Store-operated Ca²⁺ entry (SOCE) inhibitor Blocks receptor-mediated calcium entry. nih.govnih.gov

Nitric Oxide (NO) Production

Following the modulation of calcium influx, N-Palmitoylglycine influences another critical signaling molecule: nitric oxide (NO).

Contribution to NO Production via Calcium-Sensitive Nitric Oxide Synthase (NOS)

The increase in intracellular calcium concentration initiated by N-Palmitoylglycine directly leads to the production of nitric oxide. nih.govnih.gov This synthesis is carried out by calcium-sensitive nitric oxide synthase (NOS) enzymes present in the cells. nih.govnih.govnih.gov The activation of NOS is dependent on the calcium influx, demonstrating a clear sequential link between the two signaling events modulated by PalGly. nih.gov

Inhibition by Nitric Oxide Synthase Inhibitors

The production of nitric oxide stimulated by N-Palmitoylglycine can be effectively blocked by inhibitors of nitric oxide synthase. nih.govnih.gov Specifically, research has shown that 7-Nitroindazole, a known inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), prevents the PalGly-induced generation of NO. nih.govnih.govnih.gov This confirms that the NO production pathway is a direct consequence of NOS enzyme activity following the initial calcium signal. nih.gov

Table 2: Inhibitor of N-Palmitoylglycine-Induced Nitric Oxide Production

Inhibitor Target Enzyme Effect
7-Nitroindazole Neuronal Nitric Oxide Synthase (nNOS) Inhibits the synthesis of nitric oxide. nih.govnih.govnih.gov

Receptor Interactions and G Protein-Coupled Receptor (GPCR) Signaling

N-Palmitoylglycine is recognized as a lipid activator for the G-protein-coupled receptor GPR132, also known as G2A. nih.gov This receptor is also activated by other lipids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and other oxidized fatty acids. nih.govmdpi.commedchemexpress.com The identification of N-acylamides, and N-palmitoylglycine in particular, as activators of GPR132 reinforces the classification of G2A as a receptor for signaling lipids. mdpi.commedchemexpress.com GPR132 is expressed in various tissues, including leukocytes like T- and B-cells, neutrophils, and macrophages, as well as in peripheral sensory neurons. mdpi.commedchemexpress.com Upon activation, GPR132 can couple to different G proteins, including Gαq, which leads to the production of inositol (B14025) trisphosphate (IP3). medchemexpress.commdpi.com

Evidence for GPCR-Mediated Cation Channel Activation

The signaling mechanism for N-Palmitoylglycine is suggestive of GPCR-mediated cation channel activation. researchgate.netnih.govsigmaaldrich.com Research has shown that PalGly induces a transient influx of calcium in native adult dorsal root ganglion (DRG) cells and in the DRG-like cell line F-11. researchgate.netnih.govcaymanchem.com This effect is dependent on the presence of extracellular calcium. researchgate.netnih.gov

Further evidence for the involvement of cation channels comes from studies using non-selective antagonists. The PalGly-induced calcium influx was effectively blocked by the following non-selective calcium channel blockers:

Ruthenium red researchgate.netnih.gov

La³⁺ researchgate.netnih.gov

SK&F 96365 (1-(beta-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl)-1H-imidazole) researchgate.netnih.gov

These findings support a pathway where N-Palmitoylglycine activates a GPCR, which in turn modulates the activity of a cation channel, leading to calcium entry into the cell. researchgate.netnih.gov

Pertussis Toxin (PTX) Sensitivity in Signaling Pathways

The signaling pathway of N-Palmitoylglycine exhibits sensitivity to pertussis toxin (PTX). researchgate.netnih.gov PTX is a classic inhibitor of Gαi/o-coupled GPCRs, preventing them from interacting with their receptors. The observation that the effects of PalGly are partially inhibited by PTX in F-11 cells strongly suggests the involvement of a Gαi/o-coupled signaling pathway. researchgate.netnih.govcaymanchem.com This PTX sensitivity, combined with the dependence on extracellular calcium and strict structural requirements for activity, is a key characteristic of PalGly's complex signaling properties. researchgate.netnih.gov For instance, N-arachidonoyl glycine (B1666218), another N-acyl amide, activates the orphan GPCR GPR18 in a PTX-sensitive manner. researchgate.netnih.govebi.ac.uk

Activation of GPR132 (G2A) Lipid Receptor

Recent research has definitively identified N-acylamides, with N-Palmitoylglycine being a prominent example, as lipid activators of the G-protein-coupled receptor GPR132 (G2A). nih.govresearchgate.net This receptor was previously known to be activated by oxidized fatty acids like 9-HODE. nih.govresearchgate.net The discovery that physiological concentrations of N-acylglycines are sufficient to activate GPR132 has solidified its role as a receptor for this class of signaling lipids. nih.govresearchgate.net The activation of GPR132 by N-Palmitoylglycine has been observed not only in human but also in rat and mouse orthologs of the receptor, despite limited sequence conservation. nih.govresearchgate.net

To understand the specific interactions between N-acylamides and GPR132, structure-directed mutagenesis studies have been conducted. nih.govresearchgate.net These investigations have revealed a critical amino acid residue for the receptor's activation. Mutagenesis experiments indicate that arginine at position 203 (R203), located in transmembrane domain 5 (TM5) of GPR132, plays a crucial role in mediating the activation of the receptor by N-acylamides. nih.govresearchgate.netresearchgate.net This finding suggests a specific binding interaction that is essential for the conformational changes required for receptor activation.

Molecular docking simulations based on a homology model of GPR132 have provided insights into the potential binding site for lipid agonists. nih.govresearchgate.net These computational studies predict that the acyl side-chain of N-acylamides, such as N-Palmitoylglycine, extends into the membrane bilayer, positioning itself between transmembrane domains 4 (TM4) and 5 (TM5) of the receptor. nih.govresearchgate.netsmolecule.com This suggests a distinct mode of binding for lipid agonists compared to small-molecule ligands, which are thought to occupy a more "classical" binding site encapsulated within the seven-transmembrane (7TM) bundle. nih.govresearchgate.net More recently, cryo-electron microscopy (cryo-EM) structures of GPR132 bound to its endogenous agonists, including N-palmitoylglycine, have been resolved, providing a more detailed view of the activation mechanism. researchgate.netebi.ac.ukrcsb.org

Studies comparing the activity of various endogenous N-acylamides have established a clear order of potency for the activation of GPR132. nih.gov Among the tested compounds, N-Palmitoylglycine emerged as the most potent activator. nih.govresearchgate.netresearchgate.net

The table below summarizes the relative potency of different N-acylamides and related lipids at the GPR132 receptor, as determined by research findings. nih.govresearchgate.netresearchgate.net

CompoundRelative Potency at GPR132
N-Palmitoylglycine > 9-HODE
9-Hydroxyoctadecadienoic acid (9-HODE)≈ N-Linoleoylglycine
N-Linoleoylglycine> Linoleamide
Linoleamide> N-Oleoylglycine
N-Oleoylglycine≈ N-Stearoylglycine
N-Stearoylglycine> N-Arachidonoylglycine
N-Arachidonoylglycine> N-Docosahexaenoylglycine
N-Docosahexaenoylglycine-
Table based on data from Brown et al. (2019). nih.govresearchgate.netresearchgate.net
Molecular Docking and Lipid Binding Site of GPR132

Interaction with Transient Receptor Potential Channel 5 (TRPC5)

N-Palmitoylglycine (PalGly) has been identified as a modulator of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel involved in regulating intracellular calcium.

Research has confirmed that the calcium-modulating effect of N-Palmitoylglycine is mediated through its direct binding to and activation of the TRPC5 channel. researchgate.netmedrxiv.org This interaction leads to an influx of calcium into the cell. mdpi.commedchemexpress.com Specifically, in ventricular cardiomyocytes, N-Palmitoylglycine has been shown to enhance calcium sparks, which are localized releases of calcium from intracellular stores. researchgate.netmedrxiv.org This activation of TRPC5 and subsequent calcium influx can also stimulate the production of nitric oxide (NO) via calcium-sensitive nitric oxide synthase enzymes. mdpi.commedchemexpress.com

The functional profile of N-Palmitoylglycine shows a notable similarity to the response of TRPC5. mdpi.comnih.gov For instance, N-Palmitoylglycine inhibits the heat-evoked firing of nociceptive neurons and activates calcium influx in dorsal root ganglion (DRG) cells, effects that are reversed by TRP-channel blockers. mdpi.comnih.gov This striking resemblance in activity profiles led to the initial hypothesis, and later confirmation, that N-Palmitoylglycine is an endogenous ligand for TRPC5. researchgate.netmedrxiv.orgmdpi.comnih.gov

Enzyme Interactions and Catalytic Activity

N-Palmitoylglycine also serves as a substrate for certain metabolic enzymes, most notably the bacterial Cytochrome P450 BM-3 (CYP102A1), which is often used as a model system for mammalian P450 enzymes. rcsb.orgmdpi.commdpi.com

P450 BM-3, a self-sufficient monooxygenase from Bacillus megaterium, catalyzes the hydroxylation of fatty acids with high efficiency. rcsb.orgacs.org N-Palmitoylglycine is a high-affinity substrate for this enzyme. acs.orgresearchgate.netproteopedia.org

N-Palmitoylglycine binds to CYP102A1 with a significantly higher affinity compared to its constituent fatty acid, palmitic acid. nih.gov The dissociation constant (Kd) for N-Palmitoylglycine is 262 nM, a marked increase in affinity compared to the 2 µM Kd for palmitic acid. nih.gov This high affinity suggests that the glycine headgroup contributes significantly to the binding interaction. nih.gov Upon binding, N-Palmitoylglycine induces a conformational change in the enzyme, causing the displacement of a water molecule ligated to the heme iron. researchgate.netproteopedia.orgacs.org This displacement triggers a shift in the heme iron's spin state from low-spin to high-spin, a critical step for enzyme activation. researchgate.netproteopedia.orgacs.org

Table 1: Binding Affinities and Catalytic Rates for P450 BM-3 Substrates

Substrate Dissociation Constant (Kd) Turnover Rate (kcat)
N-Palmitoylglycine 262 nM nih.gov 1880 min⁻¹ uniprot.org

| Palmitic Acid | 2 µM nih.gov | 1480 min⁻¹ uniprot.org |

Crystal structures of the N-Palmitoylglycine-bound CYP102A1 heme domain have been resolved to high resolutions, revealing key details of the enzyme-substrate complex. rcsb.orgproteopedia.org These structures show that the substrate binds in a hydrophobic pocket, but in many initial crystal structures, the terminal end of the fatty acid chain is positioned relatively far from the heme iron (approximately 7.5 Å away), representing an inactive or initial binding state. rcsb.orgacs.org

However, at biological temperatures, molecular dynamics simulations and spectroscopic studies indicate a conformational equilibrium. acs.orgresearchgate.net The substrate can move from this distant (distal) position to a position proximal to the heme iron, which is necessary for catalysis. acs.orgresearchgate.net This dynamic process involves significant conformational changes in the enzyme, particularly in the F, G, and I helices, which effectively close over the substrate in the active site. researchgate.netplos.org

Specific amino acid residues within the active site are crucial for binding N-Palmitoylglycine and facilitating catalysis. Arginine 47 (Arg47), the only charged residue in the binding pocket, plays a pivotal role in the initial binding of substrates with carboxylate groups. rcsb.orgplos.org Crystal structures have unexpectedly revealed a direct bidentate ion pair between the carboxylate group of N-Palmitoylglycine and the side chain of Arg47. rcsb.orgebi.ac.uk This interaction is thought to represent an initial step in the binding process. rcsb.orgebi.ac.uk

Mutagenesis studies have confirmed the importance of Arg47. rcsb.orgebi.ac.uk Altering this residue to have an opposite charge (e.g., R47E) dramatically reduces binding affinity and catalytic activity, as the mutated side chain blocks the entrance to the binding pocket. rcsb.orgebi.ac.uk Other mutations (R47Q, R47K) also significantly impact binding affinity (Kd) and the Michaelis constant (Km) with only minor changes to the catalytic rate (kcat), further suggesting that Arg47 is primarily involved in substrate binding rather than the chemical step of catalysis. rcsb.orgebi.ac.uk Other residues, such as Tyr51, also contribute to anchoring the substrate within the active site. mdpi.comnih.gov

Interaction with Cytochrome P450 Enzymes (e.g., CYP102, P450BM-3)

Structural Analysis of N-Palmitoylglycine-Bound CYP102/P450BM-3

Other Protein Interactions

Recent research has identified that N-Palmitoylglycine (PalGly) interacts with a range of proteins associated with Brugada syndrome (BrS), a rare but serious heart rhythm disorder. researchgate.netmedrxiv.org These interactions suggest a potential role for PalGly in the pathophysiology of this condition. medrxiv.org

Studies have demonstrated that N-Palmitoylglycine exhibits moderate binding affinities for several proteins implicated in Brugada syndrome. researchgate.netmedrxiv.orgmedchemexpress.com These proteins include Deleted in Colorectal Carcinoma (DCC), Complement C3b/C4b Receptor 1 (CR1), Cathepsin B (CTSB), N-Acylethanolamine Acid Amidase (NAAA), Defensin Beta 1 (DEFB1), Ephrin Type-A Receptor 1 (EPHA1), the Insulin-like Growth Factor 1 (IGF1)/IGF Binding Protein 3 (IGFBP3)/Acid Labile Subunit (ALS) complex, and Lymphotoxin Alpha (LTA). researchgate.netmedrxiv.orgmedchemexpress.commedchemexpress.com

The interaction of N-Palmitoylglycine with these varied proteins points towards its involvement in multiple cellular pathways that may be relevant to the development of Brugada syndrome. medrxiv.org For instance, the binding to immune-related proteins like CR1, DEFB1, and LTA, as well as the inflammatory enzyme CTSB, suggests a potential link between PalGly and inflammatory processes in the heart. researchgate.netmedrxiv.org

Interactive Data Table: Binding of N-Palmitoylglycine to Brugada Syndrome-Associated Proteins

Protein TargetBinding AffinityImplicated Biological Process
DCC Moderate researchgate.netmedrxiv.orgmedchemexpress.comNeuronal guidance, Apoptosis
CR1 Moderate researchgate.netmedrxiv.orgmedchemexpress.comComplement system, Immune response
CTSB Moderate researchgate.netmedrxiv.orgmedchemexpress.comProteolysis, Inflammation
NAAA Moderate researchgate.netmedrxiv.orgmedchemexpress.comLipid metabolism
DEFB1 Moderate researchgate.netmedrxiv.orgmedchemexpress.comInnate immunity
EPHA1 Moderate researchgate.netmedrxiv.orgmedchemexpress.comCell signaling, Development
IGF1/IGFBP3/ALS Moderate researchgate.netmedrxiv.orgmedchemexpress.commedchemexpress.comGrowth factor signaling
LTA Moderate researchgate.netmedrxiv.orgmedchemexpress.comInflammation, Apoptosis

Despite its interactions with various Brugada syndrome-associated proteins, electrophysiological experiments have shown that N-Palmitoylglycine does not directly interact with the voltage-gated sodium channel Nav1.5. researchgate.netmedrxiv.orgresearchgate.net The SCN5A gene encodes the alpha subunit of this channel, and mutations in this gene are a primary cause of Brugada syndrome. nih.govimrpress.com While PalGly does not bind to Nav1.5, its influence on other cellular components may indirectly affect cardiac electrophysiology. researchgate.netmedrxiv.org

Iv. Physiological and Pathophysiological Roles of N Palmitoylglycine

Role in Pain Modulation and Nociception

N-Palmitoylglycine has emerged as a key modulator of pain and nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. nih.govontosight.ai This lipid molecule is part of the broader family of acyl amides, which are recognized for their potent effects on pain and inflammation. avantiresearch.com

Research has demonstrated that N-Palmitoylglycine potently inhibits the firing of nociceptive neurons in the rat dorsal horn that is evoked by heat. nih.govnih.govmedchemexpress.com This inhibitory action is a key indicator of its potential to dampen pain signals at the spinal level. caymanchem.com Studies have shown that even a small amount of PalGly injected into the rat hindpaw can suppress the heat-induced firing of these sensory neurons. caymanchem.com The mechanism underlying this effect involves the modulation of calcium influx in sensory neurons. nih.govnih.govncats.io N-Palmitoylglycine induces a transient increase in intracellular calcium in dorsal root ganglion (DRG) cells and a DRG-like cell line, F-11. nih.govnih.govcaymanchem.com This effect is dependent on extracellular calcium and is sensitive to pertussis toxin, suggesting the involvement of a G protein-coupled receptor. nih.govnih.gov

The ability of N-Palmitoylglycine to inhibit nociceptive neuronal firing underscores its potential as an antinociceptive, or pain-relieving, agent. nih.govavantiresearch.com Its presence in tissues like the skin and spinal cord, which are crucial for pain processing, further supports this role. nih.govavantiresearch.com The antinociceptive properties of PalGly are being explored as a potential therapeutic avenue for managing pain. ontosight.ai Experimental studies have shown that PalGly exhibits significant antinociceptive activity. researchgate.net For instance, in one study, Palmitoyl (B13399708) glycine (B1666218) demonstrated a higher percentage of pain inhibition compared to aspirin (B1665792) at an equivalent dose. researchgate.net

Emerging research indicates that N-Palmitoylglycine can work in concert with other compounds to produce enhanced analgesic effects. ictt.by Studies have revealed a synergistic analgesic effect when N-Palmitoylglycine is used in combination with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium in experimental models of peripheral neuropathy. ictt.by This suggests that combining PalGly with existing pain medications could potentially increase their efficacy while possibly allowing for lower doses of the conventional drug, thereby reducing the risk of side effects. ictt.by

Potential as an Antinociceptive Agent

Involvement in Inflammation and Immune Pathways

Beyond its role in pain, N-Palmitoylglycine is also implicated in the modulation of inflammation and immune responses. nih.govulprospector.com As a member of the N-acyl amide family, it shares anti-inflammatory properties with other well-studied lipids like N-palmitoyl ethanolamine (B43304) (PEA). researchgate.net

N-Palmitoylglycine exhibits anti-inflammatory properties, making it a compound of interest for conditions with an inflammatory component. nih.govulprospector.comcymitquimica.com These properties are attributed to its role as a signaling molecule in inflammatory pathways. nih.govresearchgate.net While the precise mechanisms are still under investigation, it is believed that PalGly, like other N-acyl amides, helps to regulate the body's inflammatory response. ontosight.airesearchgate.net The anti-inflammatory effects of N-palmitoylglycine have been noted in various studies, suggesting its potential to alleviate inflammation associated with conditions like arthritis. researchgate.netictt.by

Recent research has shed light on the ability of N-Palmitoylglycine to negatively modulate immune pathways. medrxiv.orgresearchgate.net Transcriptomic and lipidomic analyses of neonatal rat cardiomyocytes treated with PalGly revealed a significant down-regulation of immune-related pathways. medrxiv.orgresearchgate.net This finding suggests that N-Palmitoylglycine may play a role in suppressing certain immune responses. medrxiv.orgresearchgate.net This immunomodulatory function is an active area of research, with studies exploring its impact on various immune cells and signaling cascades. frontiersin.orgnih.gov

Interactive Data Table: Research Findings on N-Palmitoylglycine

Area of Research Key Finding Model System Reference
Pain Modulation Potently inhibits heat-evoked firing of nociceptive neurons.Rat dorsal horn nih.govnih.gov
Pain Modulation Demonstrates significant antinociceptive activity.Rodent models researchgate.net
Pain Modulation Exhibits synergistic analgesic effects with diclofenac sodium.Experimental peripheral neuropathy model ictt.by
Inflammation Possesses anti-inflammatory properties.General research nih.govulprospector.com
Immune Modulation Negatively modulates immune pathways.Neonatal rat cardiomyocytes medrxiv.orgresearchgate.net

Anti-inflammatory Properties

Neuroprotective Effects

N-Palmitoylglycine has been investigated for its potential neuroprotective properties. ontosight.ai Research suggests that N-acyl amino acids, including N-stearoyl-L-tyrosine and N-linoleoyl-L-tyrosine, exhibit neuroprotective effects. frontiersin.org Specifically, N-palmitoylglycine has been identified as a compound with nootropic effects, which are attributed to its capacity to stimulate the glycinergic modulating site of the NMDA receptors. nih.gov This interaction suggests a potential therapeutic application for cognitive impairments that are associated with neurodegenerative phenomena. nih.gov The compound's influence on sensory neurons, where it modulates calcium influx and nitric oxide production, further points to its activity within the nervous system. nih.govresearchgate.net

Distribution and Endogenous Levels in Tissues

N-Palmitoylglycine is naturally present in various mammalian tissues, with its concentrations varying significantly between different locations. mdpi.com It is considered a widely distributed N-acyl glycine throughout the central nervous system and other tissues. mdpi.com

Research has identified particularly high endogenous levels of N-Palmitoylglycine in the skin and spinal cord of rats. nih.govmdpi.comscientificlabs.ieresearchgate.net In the skin, its concentration has been found to be approximately 100-fold greater than that of the endocannabinoid anandamide (B1667382) (AEA). caymanchem.comavantiresearch.comresearchgate.net The levels in the spinal cord are also notably high. nih.gov One study quantified its concentration in rat skin at around 1612 pmol/g of dry tissue.

N-Palmitoylglycine is also a naturally occurring component of mammalian brain tissue. nih.govmdpi.com Its presence has been confirmed through mass spectrometry analysis of rodent brain extracts. nih.gov Compared to anandamide, the levels of N-Palmitoylglycine in the brain are about 3-fold greater. caymanchem.comavantiresearch.comresearchgate.net Studies in mice with a genetic knockout of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide, showed significantly increased levels of N-Palmitoylglycine in the brain. nih.govresearchgate.netmdpi.com This suggests that FAAH may play a role in regulating the endogenous levels of this compound. nih.govresearchgate.net

Endogenous Levels of N-Palmitoylglycine in Different Tissues

Tissue Relative Level Compared to Anandamide (AEA) Reported Concentration (pmol/g dry tissue) References
Skin ~100-fold greater ~1612 caymanchem.comavantiresearch.comresearchgate.net
Spinal Cord High levels reported High levels reported nih.govmdpi.comscientificlabs.ieresearchgate.net
Brain ~3-fold greater - caymanchem.comavantiresearch.comresearchgate.net
Lung - High levels reported
Kidney - High levels reported
Liver - High levels reported

High Levels in Skin and Spinal Cord

Association with Neurological Disorders

The neuroactive properties of N-Palmitoylglycine have led to investigations into its association with various neurological disorders. ontosight.ai

There is growing interest in the role of N-Palmitoylglycine in the context of neurodegenerative diseases such as Alzheimer's. nih.govd-nb.info Its ability to modulate NMDA receptors suggests a potential therapeutic avenue. nih.gov It has been proposed that higher doses of glycinergic compounds like N-palmitoylglycine could be beneficial in treating cognitive impairments seen in neurodegenerative conditions. nih.gov The broader family of N-acyl amino acids is also being explored for its neuroprotective potential in such diseases. frontiersin.org

Implication in Cardiac Arrhythmia

Recent studies have implicated N-Palmitoylglycine in the pathophysiology of cardiac arrhythmias. researchgate.netmedchemexpress.eu Mendelian randomization studies have identified a potential link between levels of N-Palmitoylglycine and the risk of atrial fibrillation, the most common type of cardiac arrhythmia. nih.gov One study suggested that genetically predicted higher levels of N-palmitoylglycine were associated with a lower risk of atrial fibrillation. nih.gov Conversely, other research has linked N-Palmitoylglycine to an increased risk of Brugada syndrome, a genetic disorder that can cause life-threatening arrhythmias. aminer.cnresearchgate.net This study found that N-Palmitoylglycine activates the transient receptor potential channel 5 (TRPC5), which may contribute to the arrhythmic risk. aminer.cnresearchgate.net Further research indicated that N-Palmitoylglycine shortens the action potential duration in isolated rabbit hearts. researchgate.net

Link to Brugada Syndrome (BrS) Risk

Recent research has identified a potential link between the endogenous lipid N-Palmitoylglycine (PalGly) and an increased risk for Brugada syndrome (BrS), a serious cardiac arrhythmic disorder. researchgate.netmedrxiv.org Mendelian randomization analyses, which utilize genetic data to infer causal relationships, have suggested this association. medrxiv.org Further studies have shown that PalGly interacts with several proteins that have been previously associated with BrS. researchgate.netmedchemexpress.com

While electrophysiological experiments indicate that PalGly does not directly interact with the Nav1.5 sodium channel, a key protein implicated in BrS, it does enhance calcium sparks in ventricular cardiomyocytes. researchgate.netmedrxiv.org This effect on calcium homeostasis is believed to be mediated through its interaction with and activation of the transient receptor potential channel 5 (TRPC5). researchgate.netmedrxiv.org The activation of TRPC5 by PalGly appears to be a key element in its potential to increase BrS risk. researchgate.netmedrxiv.org These findings suggest that PalGly, along with TRPC5 and associated inflammatory proteins, plays a role in the complex pathophysiology of Brugada syndrome. researchgate.netmedrxiv.org

Effects on QT Interval and Action Potential Duration in Cardiomyocytes

N-Palmitoylglycine has been observed to have direct effects on the electrophysiological properties of heart cells. researchgate.netmedrxiv.org In studies using ex vivo Langendorff-perfused rabbit hearts and isolated rabbit cardiomyocytes, the application of PalGly resulted in a shortening of both the QT interval and the action potential duration. researchgate.netmedrxiv.orgresearchgate.net The QT interval, measured on an electrocardiogram, represents the time it takes for the heart's ventricles to depolarize and repolarize. A shortened QT interval can be associated with an increased risk of certain arrhythmias.

The observed shortening of the action potential duration in individual cardiomyocytes is the cellular-level mechanism underlying the QT interval shortening seen at the whole-organ level. researchgate.netmedrxiv.org This alteration in the electrical activity of heart muscle cells is a significant finding, as the duration of the action potential is a critical determinant of the heart's refractory period and its susceptibility to arrhythmias. The modulation of these electrophysiological parameters by PalGly further underscores its potential role in cardiac function and arrhythmogenesis. researchgate.netmedrxiv.orgresearchgate.net

Role as a Secondary Metabolite

N-Palmitoylglycine is considered a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of an organism, but which often has important ecological or physiological functions. It is an N-acylglycine, formed from the conjugation of palmitic acid, a common saturated fatty acid, and the amino acid glycine. nih.gov This type of molecule belongs to a class of endogenous bioactive lipids. oncotarget.com

N-acyl amides are a relatively novel class of lipids that are not fully characterized but are known to be involved in various signaling processes within the body. oncotarget.com The production of N-Palmitoylglycine has been observed in various biological contexts, including as a metabolite in humans and marine organisms. nih.gov For instance, in certain breast cancer cells, a significant increase in N-Palmitoylglycine production was noted, suggesting it may be part of a detoxification pathway for excess palmitate. oncotarget.com Acylglycines like N-Palmitoylglycine are typically minor metabolites of fatty acids, but their levels can become elevated in certain metabolic disorders. hmdb.ca They are produced via the action of glycine N-acyltransferase, an enzyme that catalyzes the joining of an acyl-CoA (like palmitoyl-CoA) with glycine. hmdb.ca

V. Analytical Methodologies for N Palmitoylglycine Research

Extraction from Biological Samples

The initial and critical step in the analysis of NPG from biological sources is its efficient extraction. Given the lipid nature of NPG, methods are designed to separate it from other cellular components like proteins, sugars, and salts. nih.gov

A widely used technique for the extraction of polar lipids, including N-acyl glycines like NPG, is the modified Folch-Pi method. frontiersin.org This method, originally developed by Folch et al. nih.gov, utilizes a solvent system, typically a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727), to effectively solubilize lipids from tissues. frontiersin.orgnih.gov The process involves homogenizing the biological sample in this solvent mixture. frontiersin.org Subsequent washing with an aqueous salt solution, such as 0.88% potassium chloride, induces a phase separation. protocols.io The lipids, including NPG, are retained in the lower chloroform phase, while more polar, non-lipid molecules are partitioned into the upper aqueous/methanol phase. nih.gov This separation allows for the collection of a lipid-rich extract. Modifications to the original Folch method aim to improve efficiency and replace hazardous solvents. nih.govnih.gov For instance, some protocols substitute chloroform with the less toxic dichloromethane. nih.gov

Careful sample preparation and handling are paramount to ensure the accuracy and reproducibility of NPG analysis. frontiersin.org Biological samples are often flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of lipids. protocols.io For extraction, tissues may be homogenized, and for microalgae, samples can be pelleted by centrifugation and freeze-dried. frontiersin.orgprotocols.io

A significant consideration is the avoidance of contamination from external sources, particularly plastics. frontiersin.org Plastic materials can contain slip additives, such as oleamide, which can interfere with the analysis of fatty acid amides. frontiersin.orgusf.edu Therefore, all extraction steps are typically performed using glassware that has been rigorously cleaned and silanized. frontiersin.org The use of pre-combusted glass fiber filters is also recommended to avoid organic contamination during filtration steps. protocols.io After extraction, the solvent is often evaporated under a stream of nitrogen, and the lipid residue is reconstituted in a suitable solvent for subsequent chromatographic analysis. frontiersin.orgprotocols.io

Modified Folch-Pi Method

Chromatographic Separation Techniques

Due to the complexity of lipid extracts from biological samples, a single separation step is often insufficient. frontiersin.org Chromatographic techniques are essential for isolating NPG from other structurally similar lipids before mass spectrometric analysis. nih.gov

Nano-HPLC is a highly sensitive technique used for the separation of NPG, particularly when dealing with small sample volumes or low analyte concentrations. nih.govresearchgate.net This method utilizes columns with very small inner diameters (typically 75 µm) and operates at low flow rates (around 300 nl/min). nih.govresearchgate.net The reduced flow rate enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity. For NPG analysis, nano-HPLC is often coupled with a C18 column, which is a type of reversed-phase column. nih.govresearchgate.net

Both normal phase (NP) and reversed-phase (RP) chromatography are employed in the analysis of N-acyl glycines. frontiersin.org

Normal Phase (NP) Chromatography: In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. hawach.com This technique can be used to separate lipids into different classes. frontiersin.org For instance, a YMC PVA-Sil column can be used with a gradient of heptane (B126788) and methyl-tert-butyl-ether to separate N-acyl glycines and primary fatty acid amides from other lipid classes. nih.gov

Reversed-Phase (RP) Chromatography: RP-HPLC is more common for the analysis of specific N-acyl glycines. libretexts.org It uses a non-polar stationary phase (e.g., C8, C18, or C30) and a polar mobile phase. frontiersin.orglibretexts.org In RP-HPLC, retention is generally proportional to the length of the fatty acyl chain, with longer chains having longer retention times. nih.gov Unsaturation in the acyl chain reduces retention. nih.gov Various RP columns, such as Zorbax eclipse XDB C18, YMC Cartenoid C30, and Phenomenex C18, have been successfully used for separating NPG and other N-acyl glycines. frontiersin.orgnih.govnih.gov Mobile phases typically consist of methanol or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization. frontiersin.orgnih.govnih.gov

The following table summarizes different reversed-phase HPLC methods used for the separation of N-acyl glycines, including N-Palmitoylglycine.

ColumnMobile Phase AMobile Phase BGradientFlow Rate
YMC Cartenoid C30 (4.6 × 150 mm, 5 µm)Methanol with 10 mM ammonium acetateWater with 10 mM ammonium acetate90% to 100% A over 15 min, hold for 15 min1 mL/min
Phenomenex C18 (4.6 × 100 mm, 2.6 µm)Methanol with 10 mM ammonium acetateWater with 10 mM ammonium acetate80% to 100% A over 5 min, hold for 2 min1 mL/min
Phenomenex C18 (4.6 × 100 mm, 2.6 µm)Methanol with 10 mM ammonium acetateWater with 10 mM ammonium acetate70% A for 7 min, to 80% over 7 min, hold for 1 min, to 100% over 5 min, hold for 5 min1 mL/min
Zorbax eclipse XDB C18 (2.1 × 50 mm)2% acetonitrile, 0.1% formic acid98% acetonitrile, 0.1% formic acidNot specified200 µl/min
Nano-HPLC C18 (100 mm × 75 µm)2% acetonitrile, 0.1% formic acid98% acetonitrile, 0.1% formic acid30% to 100% B over 30 min, hold for 30 min300 nl/min

Table compiled from data in sources frontiersin.orgnih.govnih.gov.

Nano-High-Performance Liquid Chromatography (nano-HPLC)

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive method for the identification and quantification of NPG. frontiersin.orgnih.gov It is typically coupled with a chromatographic separation technique (LC-MS). acs.org

For structural identification, high-resolution mass spectrometers like hybrid quadrupole time-of-flight (QqTOF) instruments are used. nih.govresearchgate.net These instruments can provide exact mass measurements of the parent ion and its fragments, which helps in confirming the elemental composition and structure of the molecule. nih.gov NPG is often detected as the protonated molecule [M+H]+ in positive ion mode electrospray ionization (ESI). nih.govresearchgate.net

For quantification, tandem mass spectrometry (MS/MS) on triple quadrupole instruments is the method of choice. frontiersin.orgresearchgate.net This is often performed in multiple reaction monitoring (MRM) mode, which is highly specific and sensitive. nih.gov In MRM, a specific parent ion (precursor ion) of NPG is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is monitored in the third quadrupole. frontiersin.org For N-acyl glycines, a common product ion is the glycine (B1666218) headgroup fragment at m/z 74 in negative ion mode. frontiersin.org This targeted approach allows for the accurate quantification of NPG even in complex biological extracts. nih.govacs.org

LC/MS/MS Multiple Reaction Monitoring (MRM) Methods

Electrophysiological Techniques for Functional Analysis

To understand the biological effects of N-Palmitoylglycine on neuronal activity, various electrophysiological techniques are employed. These methods allow for the direct measurement of cellular and neuronal responses to the application of PalGly.

The effect of N-Palmitoylglycine on pain-sensing (nociceptive) neurons is investigated by measuring heat-evoked firing in the dorsal horn of the spinal cord. nih.govresearchgate.netcaymanchem.com In these experiments, extracellular recordings are made from wide-dynamic-range neurons in the rat dorsal horn. nih.gov A controlled heat stimulus is applied to the receptive field of the neuron on the hind paw, and the resulting action potential firing is recorded. nih.gov The application of PalGly to the receptive field has been shown to potently inhibit this heat-evoked firing, suggesting an analgesic effect. nih.govresearchgate.netmedchemexpress.com

N-Palmitoylglycine's ability to modulate cellular signaling is assessed by measuring changes in intracellular calcium concentrations ([Ca²⁺]i). nih.govresearchgate.net These experiments are often performed on dorsal root ganglion (DRG) cells, which are primary sensory neurons, and DRG-like cell lines such as F-11 cells. nih.govmedchemexpress.comncats.io Cells are loaded with a calcium-sensitive fluorescent dye, and changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, are monitored using fluorescence microscopy. nih.gov

Research has demonstrated that PalGly induces a transient increase in intracellular calcium in both native adult DRG cells and F-11 cells. nih.govresearchgate.netcaymanchem.com This effect is dependent on the presence of extracellular calcium, indicating an influx of calcium from outside the cell. nih.govnih.gov The PalGly-induced calcium influx can be blocked by non-selective calcium channel blockers. nih.govresearchgate.net

Table 3: Effect of N-Palmitoylglycine on Calcium Influx in F-11 Cells nih.govcaymanchem.comncats.io

Parameter Value
Cell Type F-11 (DRG-like cell line)
Effect of PalGly Induces transient calcium influx
EC₅₀ 5.5 µM
Dependence Extracellular calcium
Sensitivity Pertussis Toxin (PTX) sensitive

This table summarizes the key findings regarding N-Palmitoylglycine's effect on calcium signaling in a model sensory neuron cell line.

Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on individual ion channels, which are fundamental to neuronal function. researchgate.netnumberanalytics.comnumberanalytics.com This method allows for the recording of ionic currents flowing through single channels or across the entire cell membrane. frontiersin.orgnih.gov By controlling the voltage across the cell membrane and measuring the resulting currents, researchers can characterize the properties of ion channels and how they are modulated by substances like N-Palmitoylglycine. numberanalytics.comnih.gov

While specific patch-clamp studies detailing the direct interaction of PalGly with a particular ion channel are not fully elaborated in the provided context, the technique is essential for investigating the molecular mechanisms underlying its observed effects on neuronal firing and calcium influx. researchgate.net For instance, patch-clamp recordings could be used to determine if PalGly directly activates or inhibits specific types of calcium channels or G protein-coupled inwardly-rectifying potassium (GIRK) channels, which are implicated in the actions of other N-acyl amides.

Calcium Influx Measurement in DRG Cells

Proteomic, Transcriptomic, and Lipidomic Analyses in Disease Research

Multi-omics approaches, which integrate data from proteomic, transcriptomic, and lipidomic analyses, provide a comprehensive view of the molecular mechanisms involving N-Palmitoylglycine in disease. These methods allow for the simultaneous study of genes, proteins, and lipids, revealing how PalGly influences cellular pathways and functions.

In research on HER2/neu-positive breast cancer, a global metabolite profiling and multi-omics network analysis was employed to understand metabolic changes under conditions supplemented with palmitate, a precursor to PalGly. nih.govoncotarget.com This approach integrated metabolomics and transcriptomics data to model cellular physiology. oncotarget.com The findings revealed that under these conditions, N-Palmitoylglycine was the most significantly upregulated lipid species, with a 23-fold increase in SKBR3 cells. oncotarget.com This suggests that HER2/neu-positive breast cancer cells alter their metabolic phenotype in the presence of palmitate, leading to the notable production of N-Palmitoylglycine. nih.govoncotarget.com

In cardiovascular disease research, specifically focusing on Brugada syndrome (BrS), transcriptomic and lipidomic analyses were conducted on neonatal rat cardiomyocytes treated with PalGly. medrxiv.orgresearchgate.net The results showed a significant negative modulation of immune pathways, which was similar to the effects seen when agonizing the transient receptor potential channel 5 (TRPC5). medrxiv.orgresearchgate.net This integrated analysis points to the involvement of PalGly, TRPC5, and related inflammatory proteins in the pathophysiology of BrS. medrxiv.orgresearchgate.net

Furthermore, metabolomic and transcriptomic analyses of cerebrospinal fluid (CSF) in rats lacking Abcg2 and Abcb1a transporters identified N-palmitoyl glycine as a metabolite with significantly altered levels. nih.gov

Table 1: Findings from Multi-Omics Studies on N-Palmitoylglycine This table is interactive. You can sort and filter the data.

Disease/Model Analytical Approach Key Findings Related to N-Palmitoylglycine Reference
HER2/neu-Positive Breast Cancer Integrated Metabolomic & Transcriptomic Analysis Predominant upregulated lipid species (23-fold increase) in palmitate-treated cells. oncotarget.com
Brugada Syndrome Transcriptomic & Lipidomic Analysis Treatment of cardiomyocytes with PalGly led to significant negative modulation of immune pathways. medrxiv.orgresearchgate.net

| Transporter-Deficient Rat Model | Metabolomic & Transcriptomic Analysis | Decreased levels observed in the cerebrospinal fluid of knockout rats compared to wild-type. | nih.gov |

Mendelian Randomization Analysis

Mendelian randomization (MR) is a genetic epidemiological method that uses genetic variants as instrumental variables to investigate the causal relationship between a modifiable exposure (like levels of a metabolite) and a disease outcome. nih.govscielo.org.co This approach minimizes issues of confounding and reverse causation that can affect traditional observational studies. scielo.org.co Several MR studies have been conducted to assess the causal role of N-Palmitoylglycine in various diseases.

A study combining proteomic, transcriptomic, and metabolomic data in an MR analysis identified a causal link between N-Palmitoylglycine and an increased risk of Brugada syndrome. medrxiv.orgresearchgate.net

In the context of metabolic disorders, an MR analysis investigating the causal roles of circulating metabolites in gout identified N-Palmitoylglycine as having a potential causal effect. oup.com The inverse variance weighted (IVW) analysis showed that genetically predicted higher levels of N-Palmitoylglycine were associated with a lower risk of gout. oup.com

Another two-sample MR study investigated the causal effects of plasma metabolites on the risk of chronic skin ulcers. nih.gov The results indicated a potential causal association, with higher levels of N-Palmitoylglycine being linked to a reduced risk of chronic skin ulcers. nih.gov

Conversely, a bidirectional MR study exploring the relationships between immune cells, metabolic mediators, and atrial fibrillation (AF) found that genetically predicted higher levels of N-Palmitoylglycine were associated with a lower risk of AF. nih.gov

Table 2: Mendelian Randomization Studies Investigating N-Palmitoylglycine and Disease Risk This table is interactive. You can sort and filter the data.

Disease Association with N-Palmitoylglycine Odds Ratio (OR) per SD increase 95% Confidence Interval (CI) P-value Reference
Brugada Syndrome Increased Risk Data not specified Data not specified Data not specified medrxiv.orgresearchgate.net
Gout Decreased Risk 0.86 0.78–0.95 0.002 oup.com
Chronic Skin Ulcer Decreased Risk 0.862 0.746–0.997 0.046 nih.gov

| Atrial Fibrillation | Decreased Risk | Data not specified | Data not specified | Data not specified | nih.gov |

Vi. Research Applications and Future Directions for N Palmitoylglycine Studies

Therapeutic Potential and Drug Development

The unique properties of N-Palmitoylglycine make it a promising candidate for the development of novel therapeutics for a range of conditions.

N-Palmitoylglycine has demonstrated notable potential as an analgesic and anti-inflammatory agent. psu.edu Research has shown that it can potently inhibit the heat-evoked firing of nociceptive neurons, which are involved in the transmission of pain signals. researchgate.net Studies have revealed the analgesic effects of NPG in experimental models of peripheral neuropathy. ictt.by This suggests its potential for alleviating pain associated with conditions like arthritis and neuropathy. ictt.by

Furthermore, NPG exhibits anti-inflammatory properties. ontosight.ai It is considered a naturally occurring anti-inflammatory agent, similar in function to N-palmitoylethanolamine (PEA). usf.edu The development of drugs or bioactive food supplements containing NPG is being explored. These could potentially alleviate pain and, when used with non-steroidal anti-inflammatory drugs (NSAIDs), may enhance their effects while reducing side effects. ictt.by

The potential neuroprotective effects of N-Palmitoylglycine have positioned it as a molecule of interest in the research of neurodegenerative diseases. ontosight.aiusf.edu While direct clinical applications are still under investigation, the modulation of lipid signaling pathways, in which NPG is involved, is a recognized target in conditions like Alzheimer's disease and Huntington's disease. nih.gov The enzymes involved in the biosynthesis and degradation of N-acyl amides like NPG present opportunities for developing new drugs for neurodegenerative diseases. usf.edu

Therapeutic strategies are being considered to modulate the endogenous levels of N-Palmitoylglycine for beneficial outcomes. One primary target for this modulation is the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is known to hydrolyze and inactivate N-acyl amides, including NPG. psu.edu

Inhibition of FAAH has been shown to increase the levels of related N-acyl amides, which can, in turn, produce analgesic effects. nih.gov Studies in FAAH knockout mice have shown an upregulation of NPG, suggesting that inhibiting this enzyme could be a viable strategy to enhance the therapeutic actions of endogenous NPG. researchgate.netnih.gov Therefore, the development of FAAH inhibitors is a key area of research for indirectly modulating NPG levels and harnessing its therapeutic potential.

Exploration in Neurodegenerative Disease Therapeutics

Investigation of Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of N-Palmitoylglycine and its biological activity is crucial for designing more potent and selective therapeutic agents.

N-Palmitoylglycine is part of a larger family of N-acyl amides, which are characterized by a fatty acid tail linked to an amino acid head group. frontiersin.orgfrontiersin.org The specific combination of the palmitic acid tail and the glycine (B1666218) head group in NPG confers its unique properties. ontosight.ai

SAR studies have been conducted on related N-acyl amides to understand how modifications to either the fatty acid or the amino acid affect their activity at various receptors. For instance, N-arachidonoyl glycine (NAGly), a related compound, was initially synthesized as part of an SAR study of anandamide (B1667382). nih.gov Research has identified N-acyl amides as activators of the G-protein-coupled receptor GPR132, with N-palmitoylglycine showing high potency. researchgate.net Molecular docking studies suggest that the acyl side-chain of these lipids extends into the membrane bilayer of the receptor. researchgate.net

Table 1: Potency of N-acylglycines at GPR132
CompoundRelative Potency
N-palmitoylglycineHighest
9-HODEHigh
N-linoleoylglycineHigh
LinoleamideModerate
N-oleoylglycineLower
N-stereoylglycineLower
N-arachidonoyl-glycineLower
N-docosehexanoylglycineLowest

This table illustrates the order of potency of various N-acyl amides in activating the GPR132 receptor, highlighting the significant activity of N-palmitoylglycine. researchgate.net

Advanced Structural Biology Studies

Advanced structural biology techniques are providing unprecedented insights into how N-Palmitoylglycine interacts with its protein targets at the molecular level.

X-ray crystallography has been instrumental in visualizing the binding of N-Palmitoylglycine to enzymes. A notable example is the co-crystallization of NPG with the heme domain of cytochrome P450 BM3. nih.gov The crystal structure revealed that the substrate binds at a distance of 7.5 Å from the heme iron, a position that is considered unproductive for a chemical reaction. acs.org

Development of Pharmacological Tools for N-Palmitoylglycine Signaling

The elucidation of N-Palmitoylglycine's biological functions has been significantly advanced by the development of specific pharmacological tools to modulate its signaling pathways. A primary target for N-Palmitoylglycine is the G-protein-coupled receptor 132 (GPR132), also known as G2A. researchgate.netnih.gov Research has focused on identifying molecules that can either mimic or block the effects of N-Palmitoylglycine at this receptor, providing crucial insights into its mechanism of action.

A pivotal study identified N-Palmitoylglycine as a lipid activator of GPR132, with a potency greater than other endogenous lipids like 9-hydroxy-octadecadienoic acid (9-HODE). researchgate.netnih.gov This research also led to the discovery of several pharmacological agents that interact with GPR132.

Through drug screening, a number of synthetic compounds have been characterized as either agonists or antagonists of GPR132, providing a toolkit for studying N-Palmitoylglycine signaling. researchgate.netnih.gov

Agonists:

SKF-95667: Identified as a novel agonist for GPR132. researchgate.netnih.gov

CP-55,940: A synthetic cannabinoid that was also found to activate GPR132. researchgate.netnih.gov

Antagonists:

GSK1820795A: A telmisartan (B1682998) analog that effectively antagonizes the actions of N-acylamides, including N-Palmitoylglycine, at GPR132. researchgate.netnih.gov

SB-583831 and SB-583355: These peptidomimetic molecules, containing glycine and phenylalanine respectively, act as antagonists. researchgate.netnih.gov

The identification of these molecules is critical for dissecting the physiological and pathological roles of the N-Palmitoylglycine/GPR132 signaling axis. researchgate.netnih.gov For instance, the cryo-electron microscopy structures of GPR132 in complex with N-palmitoylglycine have enabled the rational design of potent and selective agonists and antagonists. pdbj.org One such rationally designed antagonist, NOX-6-18, has shown potential in modulating macrophage reprogramming and improving metabolic parameters in preclinical models of diabetes. pdbj.org

Pharmacological Modulators of GPR132

Compound Type Chemical Class Reference
N-Palmitoylglycine Endogenous Agonist N-acyl amide researchgate.net, nih.gov
SKF-95667 Synthetic Agonist Not specified researchgate.net, nih.gov
CP-55,940 Synthetic Agonist Synthetic cannabinoid researchgate.net, nih.gov
GSK1820795A Synthetic Antagonist Telmisartan analog researchgate.net, nih.gov
SB-583831 Synthetic Antagonist Peptidomimetic (glycine-containing) researchgate.net, nih.gov
SB-583355 Synthetic Antagonist Peptidomimetic (phenylalanine-containing) researchgate.net, nih.gov
NOX-6-18 Synthetic Antagonist Not specified pdbj.org

Role in Dermatological Formulations and Skin Permeation Enhancement

N-Palmitoylglycine and its derivatives are being explored for their utility in topical drug delivery. The amphiphilic nature of these molecules allows them to act as gelling agents and penetration enhancers, facilitating the transport of therapeutic compounds across the skin barrier. mdpi.comresearchgate.net

A study investigating a gel formulated with N-Palmitoyl-Glycine-Histidine (Pal-GH), a low molecular weight gelator, demonstrated its effectiveness in enhancing the skin permeation of the hydrophilic drug metronidazole (B1676534). mdpi.comresearchgate.net The Pal-GH gel not only improved the permeation of metronidazole on its own but also showed synergistic effects when combined with other chemical penetration enhancers like isopropyl myristate (IPM) and propylene (B89431) glycol (PG). mdpi.com Specifically, a 5% Pal-GH gel increased metronidazole permeation by 2.7-fold compared to a solution, and this was further enhanced with the addition of PG or IPM. mdpi.com

The mechanism behind this enhancement is thought to involve the interaction of the formulation with the stratum corneum, the outermost layer of the skin. mdpi.comresearchgate.net Propylene glycol is known to solubilize α-keratin within the corneocytes, while isopropyl myristate can permeate the lipid bilayer and increase its fluidity, both of which can facilitate drug penetration. mdpi.com These findings suggest that N-Palmitoylglycine-based formulations could be a valuable platform for the dermal and transdermal delivery of a wide range of drugs. mdpi.comresearchgate.net

Ongoing Research and Collaborative Opportunities

The field of N-Palmitoylglycine research is dynamic, with ongoing investigations into its fundamental biology and translational potential. Much of the foundational work on the pharmacological tools for GPR132 was the result of a collaboration between the pharmaceutical company GlaxoSmithKline and academic institutions, including the University of Dundee and University College Dublin. nih.govucd.ie This highlights the importance of cross-sector partnerships in advancing the understanding of this signaling lipid.

Future research is likely to focus on further defining the roles of N-Palmitoylglycine in various physiological systems, from the nervous system to the skin. nih.govresearchgate.net The development of more selective and potent pharmacological probes will be crucial for these endeavors. researchgate.net Furthermore, the application of N-Palmitoylglycine derivatives in drug delivery systems presents a promising area for continued research and development. mdpi.comresearchgate.net

Opportunities for collaboration are present at various levels, from large-scale industry-academia partnerships to platforms that encourage early-stage researchers. For instance, international conferences and congresses provide forums for scientists to share findings and foster new collaborations. uol.de The continued exploration of the therapeutic potential of modulating N-Palmitoylglycine signaling and its application in drug formulation will likely be a fruitful area for future scientific collaboration.

Q & A

Basic Research Questions

Q. How is N-palmitoylglycine identified and quantified in biological samples?

  • Methodology : PalGly can be detected using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) for δ¹⁵N analysis in intact polar lipids (IPLs). For quantification, UV-Vis spectrophotometry is employed to monitor low-to-high spin transitions in enzyme-substrate complexes (e.g., cytochrome P450 BM-3), with dissociation constants (KD) calculated via substrate titration . Liquid chromatography-mass spectrometry (LC-MS) is also used to measure endogenous levels in tissues like skin and spinal cord, where PalGly is enriched 100-fold compared to anandamide .

Q. What structural features of PalGly influence its biochemical activity?

  • Key Insights : PalGly comprises a 16-carbon saturated fatty acid (palmitate) linked via an amide bond to glycine. The amphipathic structure enables interaction with lipid-binding receptors (e.g., GPR132) and enzymes (e.g., cyclooxygenase-2). The hydrophobic tail mediates membrane association, while the glycine headgroup facilitates receptor activation and calcium influx modulation in sensory neurons .

Q. What experimental models are suitable for studying PalGly's anti-inflammatory effects?

  • Models :

  • In vitro: Dorsal root ganglion (DRG) cells and F-11 cell lines to assess calcium influx and nitric oxide (NO) production via calcium-sensitive nitric oxide synthase (NOS) .
  • In vivo: FAAH (fatty acid amide hydrolase) knockout mice, where PalGly levels are upregulated, to study enzymatic regulation pathways .

Advanced Research Questions

Q. How does PalGly modulate conformational dynamics in cytochrome P450 BM-3?

  • Experimental Design :

  • Crystallography : Co-crystallize P450 BM-3(A328V) mutant with PalGly using vapor diffusion (15% PEG-3350, pH 6.5) and collect diffraction data at 100 K. Structural analysis reveals a bidentate ion pair between PalGly and Arg47 in the binding pocket, critical for substrate orientation .
  • Molecular Dynamics (MD) : Replica exchange MD simulations show temperature-dependent shifts between "proximal" (heme-bound) and "distal" ligand states, driven by conformational entropy. Transition states are characterized using temperature-weighted histogram analysis (T-WHAM) .

Q. What mechanisms underlie contradictory reports of PalGly's receptor specificity (e.g., GPR132 vs. orphan GPCRs)?

  • Resolution Strategies :

  • Pharmacological Profiling : Compare PalGly's potency (EC50) across receptors using heterologous expression systems. For GPR132, PalGly (EC50 ~1 µM) outcompetes 9-HODE and lysophosphatidylcholine (LPC). Antagonists like GSK1820795A validate specificity .
  • Mutagenesis : Arg203 in GPR132's transmembrane domain 5 is essential for PalGly binding; alanine substitution abolishes activation .

Q. How can researchers reconcile discrepancies in PalGly's role in cancer biology (e.g., elevated levels in breast cancer vs. anti-inflammatory effects)?

  • Analytical Framework :

  • Tissue-Specific Profiling : Use lipidomics to map PalGly distribution in tumor microenvironments versus healthy tissues. Elevated levels in breast cancer may reflect dysregulated N-acylamide metabolism rather than direct pro-tumorigenic activity .
  • Pathway Crosstalk : Investigate PalGly's dual modulation of COX-2 (diverting prostaglandin biosynthesis toward anti-inflammatory J-series metabolites) and oncogenic GPCRs .

Methodological Best Practices

Q. What controls are critical for validating PalGly's effects on neuronal signaling?

  • Recommendations :

  • Include NOS inhibitors (e.g., 7-nitroindazole) to isolate calcium-dependent NO production in DRG assays .
  • Use FAAH inhibitors (e.g., URB597) to distinguish PalGly's endogenous regulation from exogenous effects .

Q. How should researchers address thermal instability in PalGly-enzyme complexes during structural studies?

  • Optimization :

  • For crystallography, use cryoprotectants (e.g., 5% glycerol) and rapid cooling (100 K) to stabilize the proximal ligand conformation observed at biological temperatures .
  • Validate spectral shifts (UV-Vis) with temperature-jump spectroscopy to confirm dynamic equilibria .

Data Contradiction Analysis

Q. Why do some studies report PalGly as a GPR132 agonist, while others emphasize its COX-2 interactions?

  • Hypothesis Testing :

  • Cell-Type Specificity : Test PalGly in GPR132-knockout vs. wild-type macrophages to dissect receptor-dependent (e.g., calcium influx) and -independent (e.g., prostaglandin diversion) effects .
  • Concentration Gradients : Physiological PalGly levels (nM-µM) may preferentially activate COX-2, while supraphysiological doses (>10 µM) saturate GPR132 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.